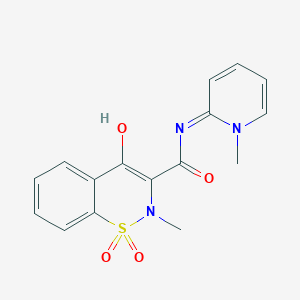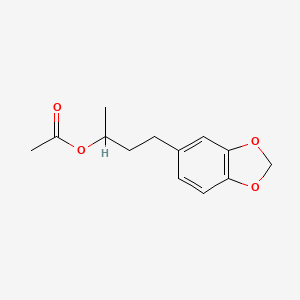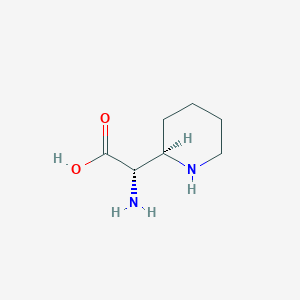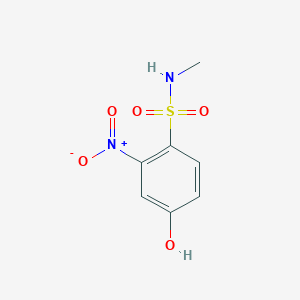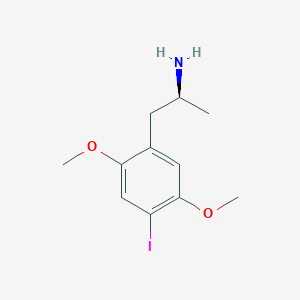![molecular formula C14H22O6S2 B13782741 3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid CAS No. 68310-32-7](/img/structure/B13782741.png)
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid is an organosulfur compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzene ring substituted with a sulfonic acid group and an alkyl ether sulfonyl group. It is a derivative of benzenesulfonic acid, which is known for its strong acidity and solubility in water and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with sulfur trioxide or concentrated sulfuric acid to introduce the sulfonic acid group . The alkyl ether sulfonyl group can be introduced through a subsequent reaction with an appropriate alkyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or diborane (B2H6) can be employed for reduction reactions.
Substitution: Typical reagents include halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfonyl chlorides, sulfonamides.
Reduction: Sulfides, thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid and alkyl ether sulfonyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules . The compound can inhibit enzyme activity or disrupt cellular processes by modifying the structure and function of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a starting material for the synthesis of more complex derivatives.
Methanesulfonic acid: A strong acid with applications in green chemistry and electrochemical processes.
Sulfonimidates: Organosulfur compounds with applications in medicinal chemistry and polymer synthesis.
Uniqueness
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonic acid and alkyl ether sulfonyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
68310-32-7 |
|---|---|
Molecular Formula |
C14H22O6S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-(6-methylheptoxysulfonyl)benzenesulfonic acid |
InChI |
InChI=1S/C14H22O6S2/c1-12(2)7-4-3-5-10-20-22(18,19)14-9-6-8-13(11-14)21(15,16)17/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H,15,16,17) |
InChI Key |
AGVKDMDEUHNXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


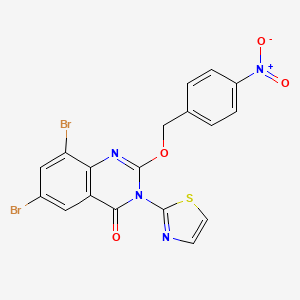
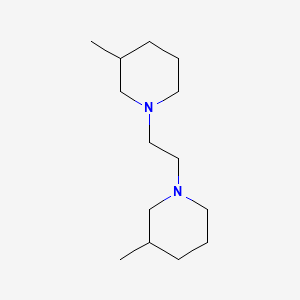
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)

![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)

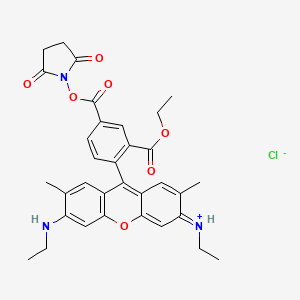
![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)
